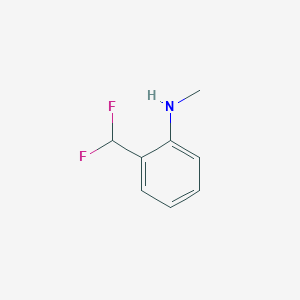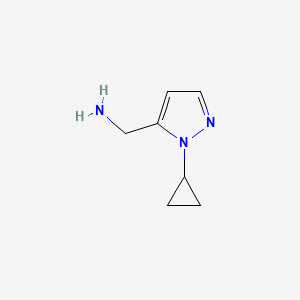
(1-Cyclopropyl-1H-pyrazol-5-YL)methylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-cyclopropyl-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C7H11N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-cyclopropyl-1H-pyrazol-5-yl)methanamine typically involves the cyclization of appropriate precursors One common method involves the reaction of cyclopropyl hydrazine with an appropriate α,β-unsaturated carbonyl compound, followed by cyclization to form the pyrazole ring
Industrial Production Methods
Industrial production methods for (1-cyclopropyl-1H-pyrazol-5-yl)methanamine are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1-cyclopropyl-1H-pyrazol-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(1-cyclopropyl-1H-pyrazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (1-cyclopropyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-cyclopropyl-1H-pyrazol-5-yl)methanamine: A similar compound with a different substitution pattern on the pyrazole ring.
(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine: Another derivative with a methyl group on the pyrazole ring.
Uniqueness
(1-cyclopropyl-1H-pyrazol-5-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the cyclopropyl group and the methanamine moiety can confer distinct properties compared to other pyrazole derivatives.
This article provides a comprehensive overview of (1-cyclopropyl-1H-pyrazol-5-yl)methanamine, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C7H11N3 |
|---|---|
Poids moléculaire |
137.18 g/mol |
Nom IUPAC |
(2-cyclopropylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C7H11N3/c8-5-7-3-4-9-10(7)6-1-2-6/h3-4,6H,1-2,5,8H2 |
Clé InChI |
ATZWYDHWESUSBY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2C(=CC=N2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


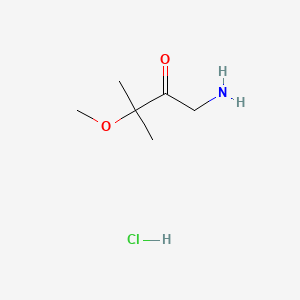
![{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate](/img/structure/B13480482.png)
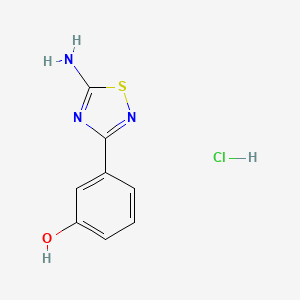
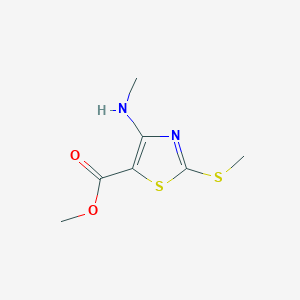
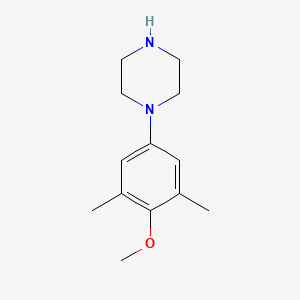
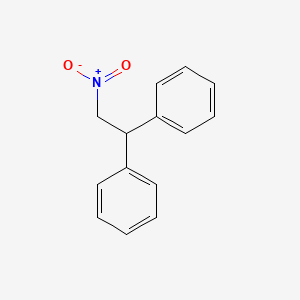
![(1s,3s)-3-[(1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}ethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B13480510.png)
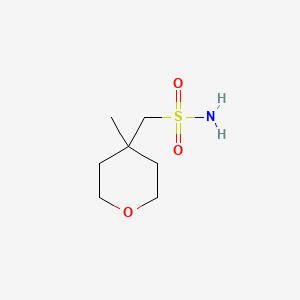
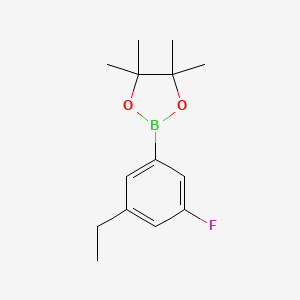
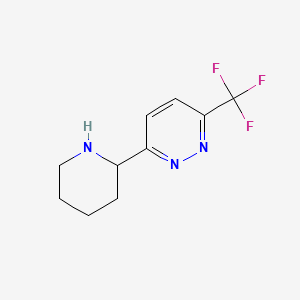
![7-Methyl-5-oxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B13480524.png)
![1-Oxa-8-azaspiro[5.5]undecane hydrochloride](/img/structure/B13480525.png)
